4-溴苯磺酸钾

描述

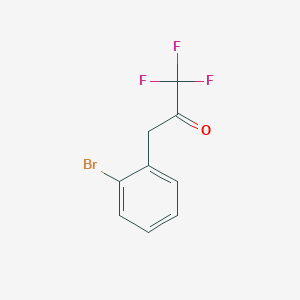

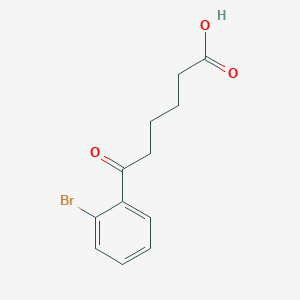

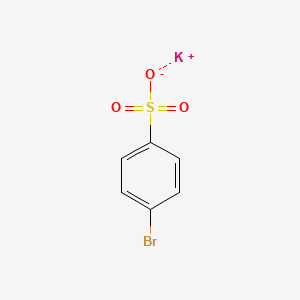

Potassium 4-bromobenzenesulfonate is a chemical compound that is part of a broader class of organosulfonates. These compounds are characterized by a sulfonate group attached to an aromatic ring, which in this case is further substituted with a bromine atom. The presence of the potassium cation indicates that it is a salt, which typically enhances the solubility of the compound in water.

Synthesis Analysis

The synthesis of potassium 4-bromobenzenesulfonate is not directly described in the provided papers. However, similar compounds are synthesized through reactions involving sulfonic acids and potassium salts. For instance, potassium 3,5-dinitrophloroglucinolsulfonate monohydrate is synthesized by reacting a sulfonic acid with potassium hydroxide in aqueous solution . A similar approach could potentially be used for the synthesis of potassium 4-bromobenzenesulfonate by reacting 4-bromobenzenesulfonic acid with potassium hydroxide.

Molecular Structure Analysis

The molecular structure of potassium 4-bromobenzenesulfonate can be inferred from related compounds. For example, the crystal structure of the benzaldehyde-potassium bisulfite addition product shows the potassium ion surrounded by oxygen atoms, with specific bond distances and angles . Similarly, potassium 4-bromobenzenesulfonate would have a potassium ion coordinated to the oxygen atoms of the sulfonate group, with the bromine substituent affecting the overall geometry of the molecule.

Chemical Reactions Analysis

Potassium 4-bromobenzenesulfonate may undergo various chemical reactions, particularly those typical of aryl sulfonates and halides. For instance, potassium tetracarbonylhydridoferrate reacts with aryl iodides to yield arenes , suggesting that a similar reactivity might be expected with aryl bromides like potassium 4-bromobenzenesulfonate. Additionally, potassium 4-iodylbenzenesulfonate is used for oxidative iodination of arenes , indicating that potassium 4-bromobenzenesulfonate could potentially participate in bromination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium 4-bromobenzenesulfonate can be deduced from those of structurally similar compounds. For example, the crystal structure of potassium N-bromo-2-methylbenzenesulfonamidate sesquihydrate reveals a heptacoordinated potassium ion and the presence of hydrogen bonds . These features are likely to influence the solubility, melting point, and stability of potassium 4-bromobenzenesulfonate. The thermal analysis of potassium 3,5-dinitrophloroglucinolsulfonate monohydrate indicates a dehydration process and an exothermic reaction upon heating , which may be relevant for understanding the thermal behavior of potassium 4-bromobenzenesulfonate.

科学研究应用

1. 应用于芳烃的氧化碘化试剂

已经研究了4-溴苯磺酸钾在芳香基底物的氧化碘化中的应用。相关化合物4-碘苯磺酸钾在这一领域表现出有效性,是一种热稳定且水溶性的高价碘氧化剂。由于其稳定性和溶解性,这种试剂显示出在各种化学反应中的潜力,因此在实际应用中具有用处(Yusubov等,2012)。

2. 合成和化学反应中的作用

4-溴苯磺酸钾在不同合成和化学反应中发挥着重要作用。例如,在超声辐照下的相转移催化条件下应用于1-丁氧基-4-硝基苯的制备中显示了其在有机合成中的多功能性。这种特定方法提高了整体反应速率,并为合成硝基芳香醚提供了一种可行的方法(Harikumar & Rajendran, 2014)。

3. 在催化反应中的用途

该化合物已被用于各种催化反应中。例如,在钌催化的C–H芳基化中,像4-溴苯磺酸钾这样的钾盐已被作为共催化剂进行测试。这些盐,包括4-溴苯磺酸钾,在这些反应中显示出增强活性的效果,使它们在催化领域中具有价值(Seki, 2015)。

4. 在液晶技术中的应用

在液晶技术领域,4-溴苯磺酸钾已被用于开发膦相液晶介质。这些介质在智能窗户和存储显示器中有应用。该化合物在增强这些介质性能方面的作用展示了其在先进材料科学中的潜力(Dabrowski et al., 2017)。

属性

IUPAC Name |

potassium;4-bromobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRZLMBETUWGJQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])Br.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrKO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635528 | |

| Record name | Potassium 4-bromobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 4-bromobenzenesulfonate | |

CAS RN |

66788-58-7 | |

| Record name | Potassium 4-bromobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。